molecular formula C19H16ClNO2 B5838461 N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide

N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide

Cat. No. B5838461
M. Wt: 325.8 g/mol
InChI Key: YTGPQJVHLURERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide, also known as NBNA, is a chemical compound that has been studied for its potential use as a pharmaceutical agent. The compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of scientific research. In Additionally, we will list possible future directions for research on NBNA.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide has been studied for its potential use in a variety of biomedical applications, including as an anti-inflammatory agent, an analgesic, and a potential treatment for cancer. Research has shown that this compound has the ability to inhibit the production of inflammatory cytokines, which may make it useful in the treatment of conditions such as rheumatoid arthritis and other inflammatory disorders. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. Finally, research has suggested that this compound may have anti-cancer properties, although further research is needed to confirm this.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide is not fully understood, although it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and pain. Research has suggested that this compound may inhibit the production of inflammatory cytokines such as TNF-α and IL-6, as well as the activation of certain signaling pathways such as NF-κB. Additionally, this compound may act on the endocannabinoid system, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
Research has shown that this compound has a number of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of pain, and the potential inhibition of cancer cell growth. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide for lab experiments is that it has been well-studied and its synthesis method is well-established, making it relatively easy to produce in large quantities. Additionally, this compound has been shown to have a variety of potential biomedical applications, making it a promising candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy in specific applications.

Future Directions

There are a number of possible future directions for research on N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide, including further studies on its mechanism of action, its potential use as an anti-inflammatory and analgesic agent, and its potential use in cancer treatment. Additionally, research could focus on the development of new derivatives of this compound with enhanced properties, or the use of this compound in combination with other compounds to enhance its efficacy. Overall, this compound is a promising compound with a variety of potential applications in biomedical research.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide involves a number of steps, including the reaction of 2-chlorobenzylamine with 2-naphthol to form a Schiff base, which is then reduced with sodium borohydride to produce the final compound. The synthesis of this compound has been described in detail in scientific literature, and the compound has been produced in both small and large-scale quantities for research purposes.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c20-18-8-4-3-7-16(18)12-21-19(22)13-23-17-10-9-14-5-1-2-6-15(14)11-17/h1-11H,12-13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGPQJVHLURERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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